molecular formula C18H14O6 B1259337 Dihydrosterigmatocystin CAS No. 6795-16-0

Dihydrosterigmatocystin

Cat. No. B1259337
CAS RN: 6795-16-0
M. Wt: 326.3 g/mol
InChI Key: RHGQIWVTIHZRLI-DCXZOGHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrosterigmatocystin is a sterigmatocystin whose skeleton comprises a xanthone ring system ortho-fused to a dihydrofuranofuran moiety. It has a role as a metabolite and a carcinogenic agent. It is a member of sterigmatocystins and a cyclic acetal.

Scientific Research Applications

1. Role in Aflatoxin Biosynthesis

Dihydrosterigmatocystin (DHST) is a precursor in the biosynthesis of aflatoxins, which are potent mycotoxins produced by certain fungi like Aspergillus parasiticus. The study by Cleveland (1989) found that DHST is converted to aflatoxin B2 by Aspergillus parasiticus, demonstrating its critical role in the aflatoxin biosynthetic pathway (Cleveland, 1989).

2. Enzymatic Interactions in Fungi

DHST is involved in various enzymatic reactions during aflatoxin biosynthesis. Yabe et al. (1998) described the role of O-Methyltransferase I in the conversion of dihydrodemethylsterigmatocystin (DHDMST) to DHST, indicating the enzyme's specificity for these substrates in the fungal metabolic pathway (Yabe, Matsushima, Koyama, & Hamasaki, 1998).

3. Genetic Studies in CHO Cells

Research on DHST has also extended to genetic studies. Bohr et al. (1985) investigated the efficiency of DNA repair in the dihydrofolate reductase gene in Chinese hamster ovary cells, providing insights into the cellular mechanisms that may interact with DHST or similar compounds (Bohr, Smith, Okumoto, & Hanawalt, 1985).

properties

CAS RN

6795-16-0

Product Name

Dihydrosterigmatocystin

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

(3S,7R)-15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14,16,18-hexaen-13-one

InChI

InChI=1S/C18H14O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-4,7-8,18-19H,5-6H2,1H3/t8-,18+/m0/s1

InChI Key

RHGQIWVTIHZRLI-DCXZOGHSSA-N

Isomeric SMILES

COC1=C2C(=C3[C@@H]4CCO[C@@H]4OC3=C1)OC5=CC=CC(=C5C2=O)O

SMILES

COC1=C2C(=C3C4CCOC4OC3=C1)OC5=CC=CC(=C5C2=O)O

Canonical SMILES

COC1=C2C(=C3C4CCOC4OC3=C1)OC5=CC=CC(=C5C2=O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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